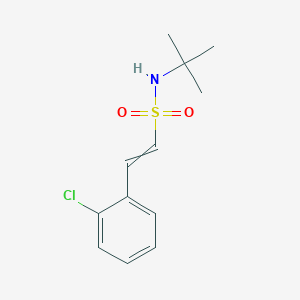![molecular formula C12H16N2O2 B14403040 1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one CAS No. 88550-01-0](/img/structure/B14403040.png)
1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that belongs to the class of pyrano-pyrazoles This compound is characterized by its unique structure, which includes a pyrano ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one typically involves the reaction of 2-piperidylacetohydrazides with ethyl acetoacetate or methyl tetrolate under reflux conditions in ethanol . The reaction proceeds through the formation of intermediate hydrazides, which then cyclize to form the desired pyrano-pyrazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The presence of reactive sites allows for substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted pyrano-pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethylpyrano[2,3-c]pyrazol-6(1H)-one: Lacks the butyl group, resulting in different chemical properties.
1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazole: Similar structure but different functional groups, leading to varied reactivity and applications.
Propiedades
Número CAS |
88550-01-0 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
1-butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C12H16N2O2/c1-4-5-6-14-12-11(9(3)13-14)8(2)7-10(15)16-12/h7H,4-6H2,1-3H3 |
Clave InChI |
PTDKNSKUIKBTEY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C(=CC(=O)O2)C)C(=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


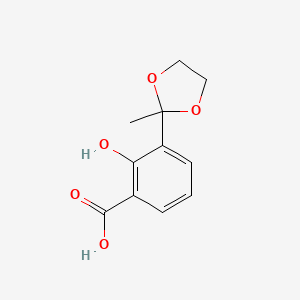
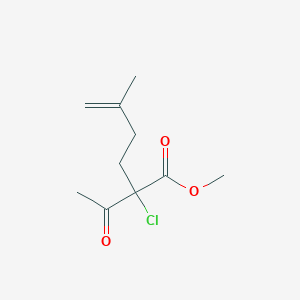
![1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14402986.png)
![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)
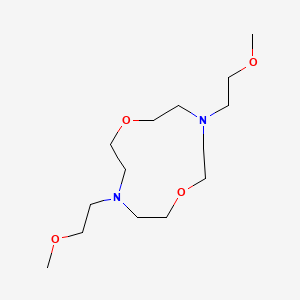
stannane](/img/structure/B14402995.png)
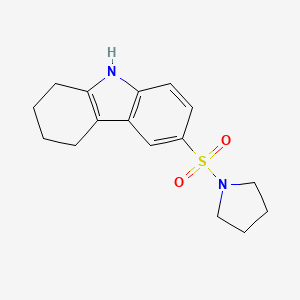
![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)
![1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene](/img/structure/B14403012.png)

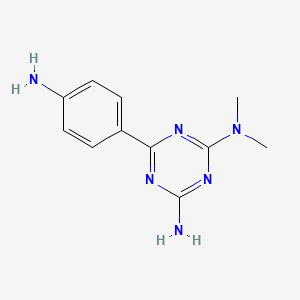
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
